N-[3-(Trimethoxysilyl)propyl]aniline

Catalog No.
S773735
CAS No.
3068-76-6
M.F
C12H21NO3Si
M. Wt
255.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(Trimethoxysilyl)propyl]aniline

CAS Number

3068-76-6

Product Name

N-[3-(Trimethoxysilyl)propyl]aniline

IUPAC Name

N-(3-trimethoxysilylpropyl)aniline

Molecular Formula

C12H21NO3Si

Molecular Weight

255.38 g/mol

InChI

InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3

InChI Key

KBJFYLLAMSZSOG-UHFFFAOYSA-N

SMILES

CO[Si](CCCNC1=CC=CC=C1)(OC)OC

Canonical SMILES

CO[Si](CCCNC1=CC=CC=C1)(OC)OC

Silane Coupling Agent:

TMSPA functions as a silane coupling agent due to its unique molecular structure. It possesses two distinct functional groups:

  • Aniline group (-NH2): This group readily reacts with various organic materials, forming strong covalent bonds.
  • Trimethoxysilyl group (Si(OCH3)3): This group readily bonds with inorganic surfaces containing hydroxyl (OH) groups, forming siloxane (Si-O-Si) linkages.

This dual functionality allows TMSPA to bridge the gap between organic and inorganic materials, improving adhesion, compatibility, and mechanical properties in composite materials. For example, TMSPA can be used to:

  • Enhance adhesion between glass fibers and epoxy resins in composite materials, leading to improved mechanical strength.
  • Functionalize surfaces for further chemical modifications or attachment of biomolecules in biosensor applications.

Precursor for Functional Polymers:

TMSPA can be polymerized to form poly(TMSPA) films. These films exhibit interesting properties, including:

  • Electroactivity: The presence of the aniline group allows poly(TMSPA) to undergo redox reactions, making it suitable for applications in batteries and supercapacitors.
  • Electrochromism: Poly(TMSPA) films can change color upon application of an electric field, making them potential candidates for smart windows and displays.
  • pH Sensitivity: Poly(TMSPA) exhibits changes in electrical conductivity and optical properties in response to changes in pH, making it useful for pH sensing applications.

Component in Hybrid Materials:

TMSPA can be incorporated into various hybrid materials, combining the properties of organic and inorganic components. These hybrid materials can exhibit unique functionalities:

  • Silica-polyaniline hybrids: These hybrids combine the mechanical strength and stability of silica with the electrical conductivity and electrochromic properties of polyaniline. This combination makes them promising candidates for applications in sensors, actuators, and electrochromic devices.

N-[3-(Trimethoxysilyl)propyl]aniline is an organosilane compound characterized by the presence of both an amine group and a trimethoxysilyl group. Its chemical formula is C₁₂H₂₁NO₃Si, and it is identified by the CAS number 3068-76-6. This compound exhibits a dual functionality, allowing it to bond with both organic and inorganic materials, making it particularly valuable in various applications, including surface modification and as a coupling agent in composites .

TMSPA's mechanism of action depends on the intended application. Here are two key examples:

  • Silane Coupling Agent

    TMSPA can act as a coupling agent to bridge organic polymers and inorganic substrates. The amine group interacts with the organic polymer, while the hydrolyzed trimethoxysilyl group covalently bonds with the inorganic surface through siloxane linkages, enhancing adhesion and compatibility [].

  • Electrochromic Material

    TMSPA can be polymerized to form poly(TMPSA), a pH-sensitive material that exhibits electrochromic properties. When a voltage is applied, the oxidation state of the polymer changes, altering its color. This property allows for potential applications in displays and sensors [].

  • Flammability: Flammable liquid [].
  • Skin and Eye Irritation: May cause skin and eye irritation [].
  • Precautions: Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and respiratory protection if needed [].
Due to its functional groups:

  • Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups. This reaction is crucial for the silane's application in bonding to substrates.
    R Si OCH3 3+3H2OR Si OH 3+3CH3OH\text{R Si OCH}_3\text{ }_3+3\text{H}_2\text{O}\rightarrow \text{R Si OH }_3+3\text{CH}_3\text{OH}
  • Condensation: Following hydrolysis, silanol groups can condense with other silanol groups or with hydroxyl groups on surfaces, forming siloxane bonds, which enhance adhesion properties.
  • Amine Reactions: The aniline part of the molecule can participate in nucleophilic substitution reactions, allowing it to react with electrophiles or to form amide bonds with carboxylic acids.

While specific biological activity data for N-[3-(Trimethoxysilyl)propyl]aniline is limited, compounds containing amine functionalities often exhibit biological interactions such as antimicrobial properties. The presence of the trimethoxysilyl group may enhance these properties by facilitating interactions with biological membranes or surfaces .

N-[3-(Trimethoxysilyl)propyl]aniline can be synthesized through several methods:

  • Direct Reaction: One common method involves the reaction of aniline with (3-chloropropyl)trimethoxysilane under basic conditions. This method typically yields high purity and good yields.
    Aniline+ 3 chloropropyl trimethoxysilaneN 3 Trimethoxysilyl propyl aniline+HCl\text{Aniline}+\text{ 3 chloropropyl trimethoxysilane}\rightarrow \text{N 3 Trimethoxysilyl propyl aniline}+\text{HCl}
  • Alternative Routes: Other synthesis routes may involve intermediate compounds or different silane derivatives, allowing for variations in the functional groups attached to the silicon atom .

N-[3-(Trimethoxysilyl)propyl]aniline has diverse applications:

  • Surface Modification: It is used as a surface modifier for silica and other inorganic materials, enhancing hydrophobicity and adhesion properties.
  • Adhesives and Sealants: Its ability to bond with various substrates makes it suitable for use in adhesives and sealants in construction and automotive industries.
  • Composite Materials: It serves as a coupling agent in polymer composites, improving mechanical properties and durability .

Interaction studies have shown that N-[3-(Trimethoxysilyl)propyl]aniline interacts effectively with silica particles. These interactions lead to improved mechanical properties and reduced interfacial adhesion energy when incorporated into rubber composites. Such studies highlight its role in enhancing material performance by modifying surface characteristics at the molecular level .

Several compounds share structural similarities with N-[3-(Trimethoxysilyl)propyl]aniline. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
N-(Triethoxysilyl)propyl anilineOrganosilaneSimilar coupling agent properties; less hydrophobic than trimethoxysilane derivatives.
N-[3-(Aminopropyl)triethoxysilaneOrganosilaneMore reactive amine; used primarily in surface treatments but less hydrophobic.
3-AminopropyltriethoxysilaneOrganosilaneLacks aromatic character; used mainly for adhesion but offers different mechanical properties.

N-[3-(Trimethoxysilyl)propyl]aniline stands out due to its unique combination of hydrophobicity from the trimethoxysilyl group and reactivity from the aniline moiety, making it particularly effective for applications requiring strong adhesion and surface modification capabilities .

Physical Description

Liquid

UNII

7AU1H1FV6A

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (36.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (51.25%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (12.5%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3068-76-6

Wikipedia

N-phenyl-3-aminopropyltrimethoxysilane

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Plastics product manufacturing
Rubber product manufacturing
Benzenamine, N-[3-(trimethoxysilyl)propyl]-: ACTIVE

Dates

Modify: 2023-08-15

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